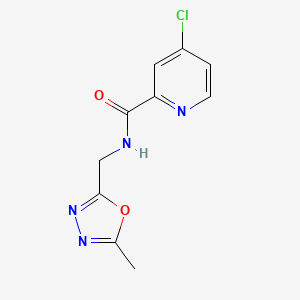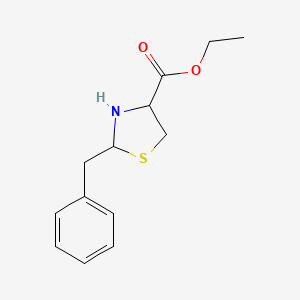![molecular formula C18H26ClNO4S B2460292 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone CAS No. 861211-14-5](/img/structure/B2460292.png)
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone, also known as 1-Cbz-4-OH-PIP, is a synthetic molecule used in various scientific research applications. It is a derivative of piperidine, a cyclic amine found in many alkaloids, and is used as a building block for the synthesis of other molecules. Its unique properties make it an attractive choice for a range of research applications, including drug design, drug delivery, and biochemistry.
Applications De Recherche Scientifique
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP is a versatile molecule that can be used in a variety of scientific research applications. It is used as a building block for the synthesis of other molecules, such as peptides and peptidomimetics. It is also used in drug design, drug delivery, and biochemistry. In drug design, 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP is used to modify existing drugs to make them more potent and effective. In drug delivery, it is used to target specific tissues or cells, and to increase the stability of the drug in the body. In biochemistry, it is used to study the structure and function of proteins and other molecules.
Mécanisme D'action
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP is a synthetic molecule that has a unique mechanism of action. It binds to proteins and other molecules in a specific way, which allows it to modify the structure and function of these molecules. This binding is mediated by hydrogen bonds and hydrophobic interactions between the molecule and its target. The binding of 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP causes a conformational change in the target molecule, which can lead to changes in its function.
Biochemical and Physiological Effects
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP has several biochemical and physiological effects. It can modulate the activity of enzymes, receptors, and other proteins, and can also affect the expression of genes. It can also affect the metabolism of drugs, hormones, and other molecules. In addition, it can affect the absorption, distribution, and elimination of drugs in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP has several advantages for laboratory experiments. It is a versatile molecule that can be used in a variety of research applications, such as drug design, drug delivery, and biochemistry. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP in laboratory experiments. It is a relatively large molecule, which can make it difficult to dissolve in solvents. In addition, its binding affinity for proteins and other molecules can vary, which can make it difficult to predict its effects in different systems.
Orientations Futures
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP has a wide range of potential future directions. It can be used in drug design to create more potent and effective drugs. It can also be used to target specific tissues or cells, and to increase the stability of drugs in the body. In addition, it can be used to study the structure and function of proteins and other molecules, and to modulate the activity of enzymes, receptors, and other proteins. Finally, it can be used to study the metabolism of drugs, hormones, and other molecules, as well as to affect the absorption, distribution, and elimination of drugs in the body.
Méthodes De Synthèse
The synthesis of 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP involves several steps. First, the starting material, 4-chlorobenzyl sulfone, is reacted with piperidine in the presence of a base, such as sodium hydroxide, to form the intermediate, 4-chlorobenzyl sulfonamido-4-hydroxypiperidine. This intermediate is then converted to 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanoneIP by reaction with 1-butanone in the presence of a base. This reaction is typically performed in an aqueous medium and can be catalyzed by a variety of reagents, including acids and bases.
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO4S/c1-14(2)11-17(21)20-9-7-18(22,8-10-20)13-25(23,24)12-15-3-5-16(19)6-4-15/h3-6,14,22H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKFHSUKHJWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2460209.png)

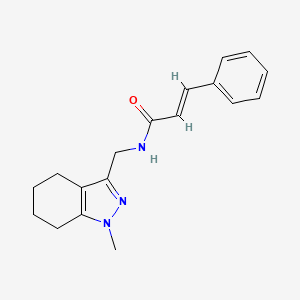
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
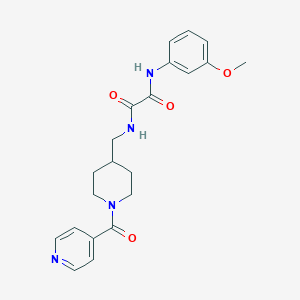
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)
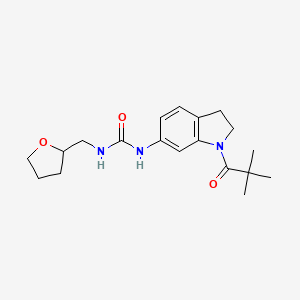

![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
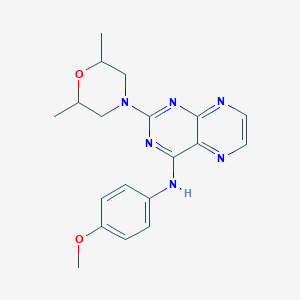
![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]morpholine](/img/structure/B2460227.png)
